Deacetylanisomycin

Protein Synthesis Inhibition Long-Term Memory Neuroscience

Sourcing a validated negative control for protein synthesis inhibition studies is critical yet often complicated by batch variability. Deacetylanisomycin eliminates this uncertainty as the definitive inactive analogue of anisomycin. - 350-fold lower affinity for the 60S ribosomal subunit vs. anisomycin, confirmed by competitive binding assays - Documented inactivity in blocking long-term memory formation (Hermissenda) and 5-HT-induced circadian phase shifts (Aplysia) - Serves as an essential SAR benchmark in antiparasitic and anticancer lead optimization (IC50 = 23 µM against LU99; 34 µM against MCF-7) Supplied with full QC documentation to support regulatory-grade experimental reproducibility.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 27958-06-1
Cat. No. B1669929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetylanisomycin
CAS27958-06-1
SynonymsDeacetylanisomycin;  (-)-Deacetylanisomycin;  Anisomycin, deacetyl-.
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2C(C(CN2)O)O
InChIInChI=1S/C12H17NO3/c1-16-9-4-2-8(3-5-9)6-10-12(15)11(14)7-13-10/h2-5,10-15H,6-7H2,1H3/t10-,11+,12+/m1/s1
InChIKeyUMWAPBCLJQSOJX-WOPDTQHZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deacetylanisomycin: Negative Control & Research Tool


Deacetylanisomycin (CAS 27958-06-1) is a pyrrolidine alkaloid and the deacetylated derivative of the antibiotic anisomycin [1]. It is classified as a natural product produced by various *Streptomyces* species [2]. Unlike its parent compound, deacetylanisomycin is characterized as being largely inactive against eukaryotic protein synthesis [1]. This loss of primary activity, while retaining a similar chemical scaffold, defines its primary utility in research as a negative control for anisomycin in experiments probing protein synthesis-dependent mechanisms [1].

Negative control for anisomycin in protein synthesis assays
Supports dissection of translation-dependent mechanisms
Verify inactivity in your specific assay context

Deacetylanisomycin Over Analogues: Key Rationale


Generic substitution among anisomycin and its analogues, including deacetylanisomycin, is not scientifically valid due to profound differences in their pharmacodynamics. The presence or absence of the acetyl group at the 3' position of the pyrrolidine ring dictates the molecule's ability to bind its primary target, the 60S eukaryotic ribosomal subunit [1]. This single structural modification results in a 350-fold decrease in affinity for the ribosome [1]. Consequently, deacetylanisomycin fails to induce the same downstream cellular effects as anisomycin, such as the inhibition of protein synthesis-dependent long-term memory formation [2] or phase shifts in circadian rhythms [3]. Therefore, procurement of a specific analogue is essential for experiments requiring precise modulation or specific control of protein synthesis pathways.

Attribute
Deacetylanisomycin
Anisomycin
Ribosome binding
Minimal 60S engagement
High-affinity binding
Protein synthesis inhibition
Inactive
Inhibits protein synthesis
Functional effect in models
No blockade of memory/rhythm
Blocks LTM and circadian phase shifts

Deacetylanisomycin Differentiation Evidence


Negative Control for Anisomycin in Protein Synthesis Assays

In a direct head-to-head comparison, deacetylanisomycin (1 µM) showed no effect on long-term memory formation in the mollusk *Hermissenda*, whereas its parent compound, anisomycin (1 µM), completely blocked it [1]. This demonstrates its primary utility as an inactive negative control in protein synthesis-dependent assays.

Negative control validation
Head-to-head
No effect vs complete blockade
Supports negative control specificity in protein synthesis assays
In vivo Hermissenda conditioning model
Protein Synthesis Inhibition Long-Term Memory Neuroscience Negative Control

Ribosome Binding Affinity Differential

Direct binding studies using [3H]anisomycin on eukaryotic ribosomes quantified that deacetylanisomycin has an affinity for the ribosome that is 350 times smaller than that of anisomycin [1]. The study concluded that the acetyl group at the 3' position of the pyrrolidine ring is crucial for high-affinity binding.

Ribosome binding affinity
Head-to-head
350× lower affinity
Explains functional inactivity; supports negative control reliability
[³H]anisomycin competition binding on eukaryotic ribosomes
Ribosome Binding Pharmacodynamics Molecular Mechanism Structure-Activity Relationship

Circadian Rhythm Functional Specificity

In a functional study on the circadian rhythm of *Aplysia* eyes, deacetylanisomycin, an analogue inactive in inhibiting protein synthesis, did not affect the phase shift induced by serotonin (5-HT), whereas the protein synthesis inhibitor anisomycin completely blocked this phase shift [1].

Circadian rhythm assay
Head-to-head
No effect vs complete blockade of 5-HT phase shift
Validates use in circadian rhythm protein synthesis studies
In vitro isolated Aplysia eye assay
Circadian Rhythm Neuroscience 5-HT Pathway Functional Assay

Antimalarial Activity: Acetyl Group Requirement

In a cross-study comparable analysis of in vitro antimalarial activity against *Plasmodium falciparum* strains, drugs containing an ester moiety, like anisomycin, were more active than related drugs lacking it, such as deacetylanisomycin [1]. The IC50 values for the anisomycins were in the micromolar range or greater, whereas other protein synthesis inhibitors like cycloheximide were active in the nanomolar range [1].

Antimalarial activity
Cross-study comparable
Micromolar IC₅₀; less active than ester-containing analogues
Highlights acetyl group as activity determinant; low potency in antimalarial context
[³H]hypoxanthine incorporation assay in P. falciparum strains
Antimalarial Plasmodium falciparum Structure-Activity Relationship Drug Discovery

Deacetylanisomycin Research Applications


Negative Control for Protein Synthesis Studies

Deacetylanisomycin is the gold-standard negative control for experiments using anisomycin to probe the role of *de novo* protein synthesis. Its established inactivity in blocking long-term memory formation in *Hermissenda* [1] and 5-HT-induced phase shifts in *Aplysia* circadian rhythms [2] makes it essential for validating that observed effects are due to translation inhibition rather than off-target effects of the chemical scaffold.

SAR Studies of Pyrrolidine Antibiotics

The 350-fold lower ribosome binding affinity of deacetylanisomycin compared to anisomycin [3] makes it a critical tool for studying the SAR of the anisomycin pharmacophore. Researchers developing new antibiotics or protein synthesis inhibitors use this pair to dissect the contribution of the 3'-acetyl group to target engagement and biological activity.

Antiparasitic & Anticancer Drug Discovery

In the field of drug discovery, deacetylanisomycin serves as a benchmark for optimizing antiparasitic and anticancer leads. While its parent compound anisomycin shows stronger activity, the inactivity of deacetylanisomycin underscores the necessity of the ester moiety for potent antimalarial effects [4]. This guides medicinal chemists in designing novel analogues with improved efficacy. Furthermore, its documented cytotoxicity against LU99 lung carcinoma and MCF-7 breast cancer cells (IC50s = 23 and 34 µM, respectively) provides a baseline for comparing the activity of new anisomycin-derived anticancer agents.

Plant Biology & Agricultural Chemistry

Deacetylanisomycin is a potent plant growth regulator . Its role as a building block in the total synthesis of complex molecules like AB3217-A, a novel anti-mite substance, highlights its importance in agricultural chemistry and chemical biology [5]. Researchers in these fields procure it as a precursor for synthesizing novel fungicides or plant growth modulators.

Application
Selection Property
Validation Focus
Protein synthesis assay negative control
Verified translational inactivity
Assay specificity confirmation
Pyrrolidine antibiotic SAR studies
Acetyl-dependent binding profile
Target engagement interpretation
Antiparasitic & anticancer lead optimization
Ester-dependent activity context
Cell-model endpoint review
Plant growth modulation research
Chemical scaffold for synthesis
Agricultural chemistry applications

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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